molecular formula C27H21NO7 B11642791 1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B11642791
M. Wt: 471.5 g/mol
InChI Key: YTVIWKYMPZLXRW-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-1-oxopropan-2-yl 2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde derivatives with acetoacetate esters, followed by cyclization and esterification reactions . The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid (TsOH) and microwave irradiation to promote high yields under solvent-free conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-1-oxopropan-2-yl 2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: N-bromosuccinimide (NBS), sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism by which 1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its mechanism of action.

Comparison with Similar Compounds

Uniqueness: 1-(4-Methylphenyl)-1-oxopropan-2-yl 2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to its combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H21NO7

Molecular Weight

471.5 g/mol

IUPAC Name

[1-(4-methylphenyl)-1-oxopropan-2-yl] 2-(4-methoxycarbonylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C27H21NO7/c1-15-4-6-17(7-5-15)23(29)16(2)35-27(33)19-10-13-21-22(14-19)25(31)28(24(21)30)20-11-8-18(9-12-20)26(32)34-3/h4-14,16H,1-3H3

InChI Key

YTVIWKYMPZLXRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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